Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a strained [3.3.1] bridged ring system. The compound is characterized by a tert-butyl carbamate group at the 9-position and an azido (-N₃) substituent at the 3-position. This structure is synthetically valuable due to the azide group’s role in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling bioconjugation and drug discovery applications .
Properties
IUPAC Name |
tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10-5-4-6-11(17)8-9(7-10)15-16-14/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDWPNKGIRTOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core structure, followed by the introduction of the azido group and the tert-butyl ester. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and catalysts like palladium can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The tert-butyl ester group can undergo hydrolysis to release the active carboxylate form, which can interact with various biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Azido vs. Amino Derivatives
- Tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1363380-67-9) Molecular Weight: 240.34 g/mol (vs. ~277–378 g/mol for azido derivatives). Reactivity: The amino group enables amide bond formation or reductive alkylation, making it a versatile intermediate for drug candidates (e.g., CCR5 antagonists) . Synthesis: Prepared via catalytic hydrogenation of nitroso intermediates or direct amidation (yields: 34–78%) . Stability: Requires storage at 2–8°C under inert conditions, indicating higher sensitivity than azides .
Azido vs. Oxo/Hydroxy Derivatives
- Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3) Molecular Weight: 239.32 g/mol. Reactivity: The ketone group facilitates carbonyl chemistry (e.g., Grignard additions) but lacks click chemistry utility . Applications: Primarily serves as a precursor for further functionalization (e.g., reduction to alcohols) .
- Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1147557-68-3) Molecular Weight: 243.3 g/mol. Structure: Incorporates an ether (3-oxa) bridge, enhancing rigidity and altering solubility .
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1363380-67-9
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azido group is known for its reactivity, which can facilitate the formation of covalent bonds with target biomolecules, potentially leading to alterations in their function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also shown promising results in anticancer assays. It was tested against various cancer cell lines, exhibiting cytotoxic effects that suggest its potential as a therapeutic agent.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 10 |
Case Studies
-
Study on Antimicrobial Activity :
- Researchers conducted a series of experiments to evaluate the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
-
Anticancer Efficacy Evaluation :
- A comprehensive study evaluated the anticancer potential of the compound using various human cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
